

Application Notes and Protocols for Creating a GAP43 Knockout Mouse Model

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Compound of Interest

Compound Name: G43

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Introduction

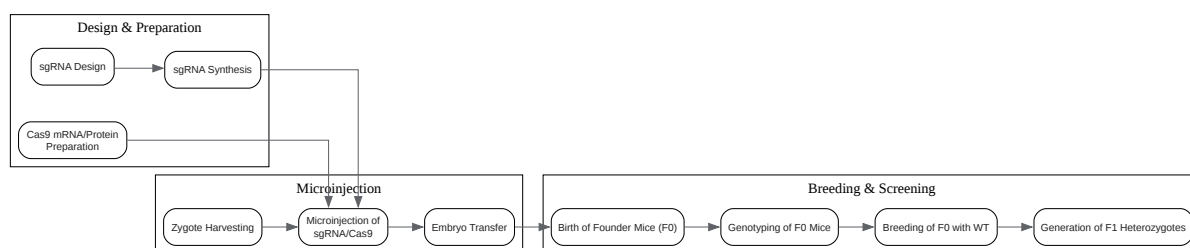
Growth-Associated Protein 43 (GAP43) is a crucial presynaptic protein involved in neuronal growth, axonal guidance, and synapse formation.[1] Its role in neural development and plasticity makes it a significant target for research in neurobiology and the development of therapeutics for neurological disorders. The generation of a GAP43 knockout (KO) mouse model provides an invaluable tool to investigate the in vivo functions of this protein and to screen potential drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the creation and validation of a GAP43 knockout mouse model. The methodologies described herein cover the entire workflow, from the initial gene targeting strategy using CRISPR-Cas9 to the subsequent validation of the knockout at the genomic, protein, and phenotypic levels.

Generation of GAP43 Knockout Mice using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful and efficient tool for generating gene knockouts. The following protocol outlines the key steps for creating a GAP43 KO mouse by introducing a frameshift mutation in the Gap43 gene.

Experimental Workflow



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Caption: Workflow for generating a GAP43 knockout mouse model.

Protocol: CRISPR-Cas9 Mediated Knockout of GAP43

1.2.1. sgRNA Design and Synthesis

- **Target Selection:** The mouse Gap43 gene is located on chromosome 16.[2] To ensure a complete loss of function, design single guide RNAs (sgRNAs) to target an early exon, such as exon 1, which codes for the N-terminal 10 amino acids.[2] This strategy aims to introduce a frameshift mutation leading to a premature stop codon.
- **sgRNA Design Tools:** Utilize online tools like Benchling or the CRISPR Design Tool to design sgRNAs with high on-target scores and minimal off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- **sgRNA Synthesis:** Synthesize the designed sgRNAs using commercially available kits or order them from a reputable supplier.

1.2.2. Preparation of Cas9 and Zygotes

- Cas9: Prepare either Cas9 mRNA by in vitro transcription or obtain purified Cas9 protein.
- Zygote Collection: Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).

1.2.3. Microinjection

- Prepare a microinjection mix containing the synthesized sgRNAs and Cas9 mRNA or protein.
- Microinject the mixture into the cytoplasm or pronucleus of the collected zygotes.

1.2.4. Embryo Transfer and Generation of Founder Mice

- Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.
- Allow the pregnancies to proceed to term to obtain founder (F0) mice.

Validation of GAP43 Knockout

A rigorous validation process is essential to confirm the successful knockout of the Gap43 gene. This involves genotyping to identify the genetic modification, Southern blotting to ensure correct targeting, and Western blotting and immunohistochemistry to confirm the absence of the GAP43 protein.

Genotyping by PCR

2.1.1. Protocol: PCR for Genotyping

- DNA Extraction: Isolate genomic DNA from tail biopsies of the F0 and subsequent generations of mice. A variety of commercial kits are available for this purpose.
- PCR Amplification: Perform PCR using primers that flank the targeted region in the Gap43 gene. The presence of insertions or deletions (indels) introduced by CRISPR-Cas9 will result in PCR products of different sizes compared to the wild-type allele.

- **Primer Design:** Design three primers: a forward primer upstream of the target site, a wild-type reverse primer that binds to the intact target sequence, and a mutant reverse primer that spans the deletion. This allows for the differentiation of wild-type, heterozygous, and homozygous knockout animals in a single PCR reaction.
 - **Example Primer Set for GAP43 Genotyping:**
 - p1 (Forward): 5'-GGCTCATAAGGCTGCAACCAAAT-3'[\[3\]](#)
 - p2 (Wild-type Reverse): 5'-CCATCTCCCTCCTTCTTCTCCACA-3'[\[3\]](#)
 - p3 (Mutant Allele Forward): 5'-CCGGCCGCTTGGGTGGAGAG-3'
 - p4 (Mutant Allele Reverse): 5'-TCGGCAGGAGCAAGGTGAGATGAC-3'
- **Gel Electrophoresis:** Analyze the PCR products on an agarose gel to determine the genotype of each mouse based on the resulting band sizes.

Genotype	Expected PCR Bands
Wild-type (+/+)	A single band corresponding to the wild-type allele size.
Heterozygous (+/-)	Two bands: one for the wild-type allele and one for the mutant allele.
Homozygous (-/-)	A single band corresponding to the mutant allele size.

Southern Blot Analysis

Southern blotting is used to confirm the correct integration of the targeting construct (if used) and to rule out random insertions into the genome.

2.2.1. Protocol: Southern Blot

- **Genomic DNA Digestion:** Digest genomic DNA from wild-type and potential knockout mice with a suitable restriction enzyme (e.g., BglI, NheI, SpeI).

- **Agarose Gel Electrophoresis:** Separate the digested DNA fragments on a large agarose gel.
- **Transfer to Membrane:** Transfer the DNA from the gel to a nylon membrane.
- **Probe Hybridization:** Hybridize the membrane with a labeled DNA probe that is external to the targeted region. This allows for the detection of both the wild-type and the targeted alleles, which will produce fragments of different sizes.
- **Detection:** Detect the hybridized probe to visualize the DNA bands and confirm the correct gene targeting event.

Allele	Restriction Enzyme	Probe	Expected Band Size
Wild-type	BglI	5' external probe	8.5 kb
Mutant	BglI	5' external probe	7.7 kb
Wild-type	NheI	5' external probe	10.4 kb
Mutant	NheI	5' external probe	20 kb
Wild-type	SpeI	5' external probe	18 kb
Mutant	SpeI	5' external probe	7.6 kb

Western Blot Analysis

Western blotting is performed to confirm the absence of GAP43 protein expression in the knockout mice.

2.3.1. Protocol: Western Blot

- **Protein Extraction:** Homogenize brain tissue (e.g., hippocampus or cortex) from wild-type, heterozygous, and homozygous knockout mice in RIPA buffer supplemented with protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for GAP43 (e.g., rabbit polyclonal anti-GAP43) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at ~43 kDa in the homozygous knockout samples confirms the successful knockout at the protein level.

Immunohistochemistry (IHC)

IHC is used to visualize the absence of GAP43 protein in the context of the brain tissue architecture.

2.4.1. Protocol: Immunohistochemistry

- **Tissue Preparation:** Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in sucrose solution and section them on a cryostat or vibratome.
- **Antigen Retrieval (if necessary):** For paraffin-embedded tissues, perform antigen retrieval by heating the slides in a citrate buffer.
- **Blocking and Permeabilization:** Block the sections in a solution containing normal serum and a detergent (e.g., Triton X-100) to reduce non-specific binding and permeabilize the tissue.
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody against GAP43 overnight at 4°C.

- **Secondary Antibody Incubation:** Wash the sections and incubate with a fluorescently labeled secondary antibody.
- **Mounting and Imaging:** Mount the sections with a mounting medium containing DAPI to counterstain the nuclei and image them using a fluorescence or confocal microscope. The absence of GAP43 staining in the knockout tissue compared to the wild-type tissue confirms the knockout.

Phenotypic Characterization of GAP43 Knockout Mice

The absence of GAP43 leads to a range of phenotypic changes. A thorough characterization of these changes is crucial for understanding the protein's function.

Neurological Phenotype

- **Neurogenesis:** GAP43 heterozygous (+/-) mice show age-dependent alterations in hippocampal neurogenesis.
 - P9 GAP-43+/- mice: Exhibit fewer Ki67+ (proliferating) and DCX+ (immature neuron) cells in the dentate gyrus.
 - Young adult male GAP-43+/- mice: Show an increase in Ki67+ and DCX+ cells.
- **Behavior:**
 - **Hyperactivity:** Mice with a conditional knockout of GAP43 in glutamatergic neurons (Glu-GAP43^{-/-}) display a significant hyperlocomotor phenotype when exposed to a novel environment.
 - **Anxiety and Stress:** GAP43 heterozygous mice exhibit increased anxiety and stress-induced behavioral withdrawal.

Phenotype	Genotype	Observation
Hippocampal Neurogenesis (P9)	GAP43+/-	Decreased number of Ki67+ and DCX+ cells
Hippocampal Neurogenesis (Young Adult Male)	GAP43+/-	Increased number of Ki67+ and DCX+ cells
Locomotor Activity (Novel Environment)	Glu-GAP43-/-	Increased ambulation and global activity
Spontaneous Alternance (Y-maze)	Glu-GAP43-/-	Impaired performance, indicating deficits in spatial working memory

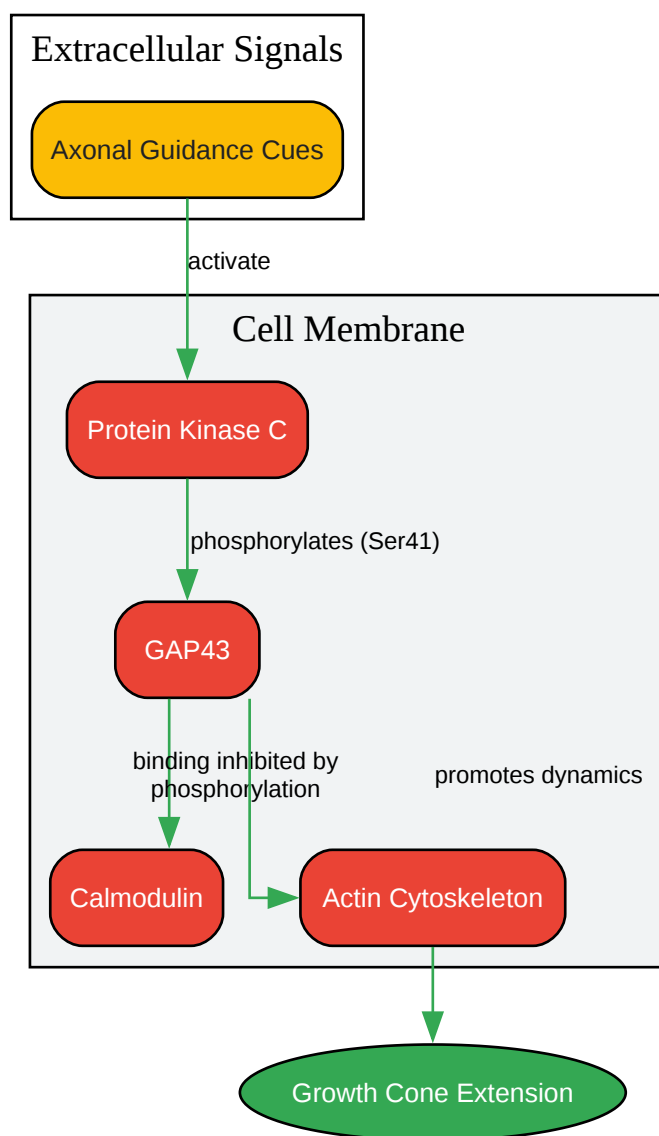
Cardiac Phenotype

- Cardiac Hypertrophy: Newborn GAP43 homozygous (-/-) knockout mice develop cardiac remodeling and hypertrophy.
 - Hearts from GAP43-/- newborns are heavier than those from wild-type littermates.
 - Histological analysis reveals a thicker ventricular wall and interventricular septum.

Parameter	Genotype	Measurement
Heart Weight to Body Weight Ratio	GAP43-/- (newborn)	~1.5-fold higher than WT
Left Ventricular Wall Thickness	GAP43-/- (newborn)	~1.5-fold higher than WT
Interventricular Septum Thickness	GAP43-/- (newborn)	Significantly thicker than WT
Myosin Heavy Chain (MYH and MYH7) Expression	GAP43-/- (newborn heart)	Significantly overexpressed compared to WT

Signaling Pathways and Logical Relationships

GAP43 Signaling in Axonal Growth



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Caption: GAP43 signaling in axonal growth cone extension.

Conclusion

The creation of a GAP43 knockout mouse model is a powerful approach to dissect the multifaceted roles of this protein in the nervous system and beyond. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully generate and validate these models. The phenotypic data summarized in the tables highlight the significant impact of GAP43 loss on neurodevelopment, behavior, and cardiac morphology,

underscoring the importance of this model in advancing our understanding of fundamental biological processes and in the development of novel therapeutic strategies.

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